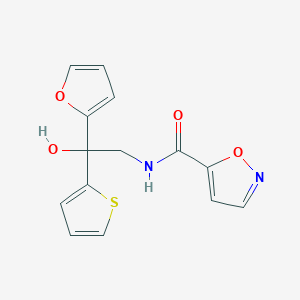

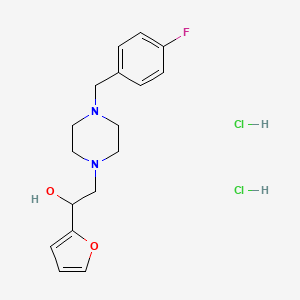

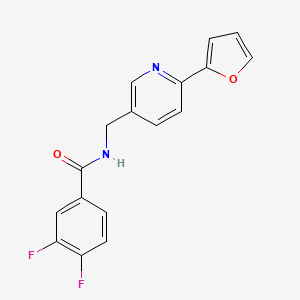

![molecular formula C21H21N5O4S B2835652 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide CAS No. 1021082-45-0](/img/structure/B2835652.png)

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-triazolo[4,3-b]pyridazine moiety is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives often involves the reaction of appropriate precursors in the presence of a catalyst . For example, one efficient route for the synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazine derivatives are diverse and depend on the specific substituents present on the molecule. For example, aromatic nucleophilic substitution reactions have been used to synthesize new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary depending on the specific substituents present on the molecule. Information on these properties can often be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación

Anti-Asthmatic and Respiratory Disease Treatment

Studies on condensed-azole derivatives, including similar structures to the mentioned compound, have shown promising results in the treatment of asthma and other respiratory diseases. For example, a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these compounds, some exhibited excellent anti-asthmatic activity, suggesting potential value in asthma treatment and highlighting the importance of structure-activity relationships in this compound class (Kuwahara et al., 1997).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives has been explored, with some derivatives displaying good to moderate antimicrobial activities against various microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents, given their structural features and ability to be modified for enhanced activity (Bektaş et al., 2007).

Anticancer Properties

Research into novel pyrido and thiazolo triazoloquinazolines and pyridines has shown that these compounds, through their synthesis and structural modifications, can be screened for antimicrobial activity. Their development underscores the potential for compounds with similar structures to be applied in cancer research, particularly in the search for new anticancer agents (El‐Kazak & Ibrahim, 2013).

Herbicidal Applications

Compounds within the same chemical family have been studied for their herbicidal activity, showing effectiveness against a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for managing weed growth, thereby improving crop yield and agricultural productivity (Moran, 2003).

Mecanismo De Acción

The mechanism of action of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific compound and its biological target. In general, these compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-15-5-3-8-18(13-15)31(27,28)22-11-12-30-20-10-9-19-23-24-21(26(19)25-20)16-6-4-7-17(14-16)29-2/h3-10,13-14,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTRWHNFVVYITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

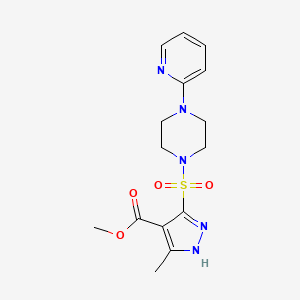

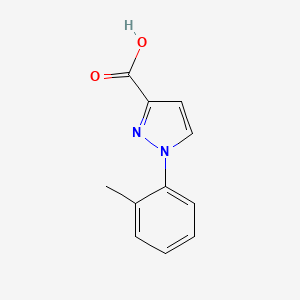

![2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide](/img/structure/B2835569.png)

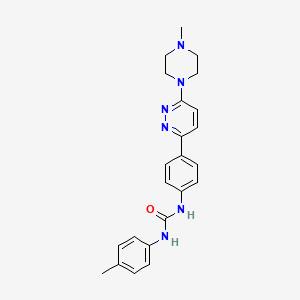

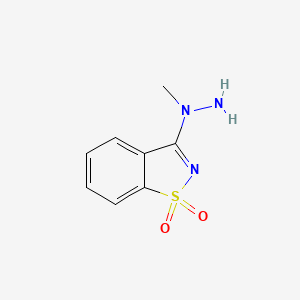

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)

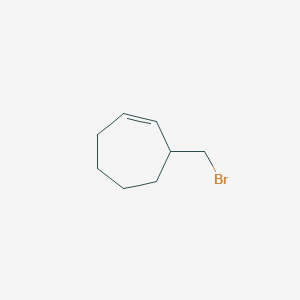

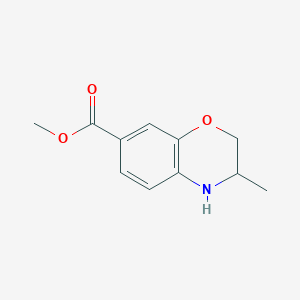

![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)

![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)